molecular formula C5H8O3 B1196201 2-Hydroxy-2-methylbut-3-enoic acid CAS No. 31572-04-0

2-Hydroxy-2-methylbut-3-enoic acid

Cat. No.: B1196201
CAS No.: 31572-04-0
M. Wt: 116.11 g/mol
InChI Key: SXQCPXKZTFJHQI-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylbut-3-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Delocalization : The dianion of 3-methylbut-2-enoic acid, closely related to 2-Hydroxy-2-methylbut-3-enoic acid, shows a delocalized structure. This property suggests potential applications in chemistry where such structural characteristics are significant (Bongini, Orena, & Sandri, 1986).

  • Role in Wine and Beverage Flavor : A method for the quantitative determination of hydroxy acids, including derivatives similar to this compound, has been optimized. These compounds are found in wine and other alcoholic beverages and may significantly impact their sensory properties (Gracia-Moreno, Lopez, & Ferreira, 2015).

  • Synthesis of Benzodipyrans : The reaction of 2,2-dimethyl-7-hydroxy-4-chromanone and 3-methylbut-2-enoic acid leads to the formation of benzodipyrans, indicating the potential use of this compound in synthesizing such derivatives for biological and pharmaceutical applications (Eszenyi, Timár, Sebők, & Jekő, 1999).

  • Stereochemistry Studies : Research on stereochemistry of 2-alkyl-3-hydroxy-butyric acids, closely related to this compound, can provide insights into the structural and spatial arrangement of molecules, crucial for understanding their reactivity and interaction with biological systems (Maskens & Polgar, 1973).

  • Inhibitors of Kynurenine-3-hydroxylase : Derivatives of this compound have been synthesized as potent inhibitors of kynurenine-3-hydroxylase, highlighting its potential therapeutic applications in neuroprotective treatments (Drysdale, Hind, Jansen, & Reinhard, 2000).

  • Chemical Reactions and Derivatives : Various derivatives of 2-Hydroxy-3-enoic acids have been studied for their reactions with peracids, dihydroxylations, and halogen additions. Such studies are essential for understanding the reactivity of this compound and its potential use in synthetic chemistry (Yu & Simon, 1991).

  • Oxidation Studies : The oxidation of similar hydroxy acids by chromium(VI) in perchloric acid medium provides insights into the reaction mechanisms and potential applications in industrial and laboratory chemical processes (Signorella, García, & Sala, 1992).

  • Asymmetric Hydrogenation : Research on the asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids demonstrates the potential application in producing enantiomerically enriched compounds, important in pharmaceutical synthesis (Zhu, Meng, Fan, Xie, & Zhang, 2010).

  • Synthesis of Mycolic Acid Inhibitors : The synthesis of specific esters resembling this compound has been explored for their potential role as inhibitors in mycolic acid biosynthesis, indicating possible applications in antibacterial research (Besra, Minnikin, Simpson, Baird, Wheeler, & Ratledge, 1993).

  • Chemical Synthesis and Reactions : Studies on the synthesis of derivatives of 2-methylbut-2-enoic acid, closely related to this compound, provide insights into its potential applications in organic synthesis and the production of various chemical compounds (Brettle, Hydes, Seddon, Sutton, & Tooth, 1973).

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2-methylbut-3-enoic acid is involved in various biochemical reactions, primarily due to its α,β-unsaturated structure, which makes it reactive in enzymatic processes. This compound interacts with several enzymes, including dehydrogenases and hydratases, which facilitate its conversion into other metabolites. For instance, it can be converted into 3-methyl-2-oxobutanoic acid through the action of specific dehydrogenases . Additionally, this compound can act as a substrate for hydratases, leading to the formation of different hydroxy acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain transcription factors, thereby affecting gene expression . It also plays a role in cellular metabolism by participating in the synthesis and degradation of other metabolites. The presence of this compound in cells can lead to changes in metabolic flux, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain dehydrogenases, preventing the conversion of substrates into products . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions are crucial for the compound’s role in regulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term studies have shown that the presence of this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes, leading to improved cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects are important for understanding the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of other metabolites. It interacts with enzymes such as dehydrogenases and hydratases, which facilitate its conversion into different compounds . This compound also affects metabolic flux, leading to changes in the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the role of this compound in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and effects on cellular function.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct this compound to specific compartments, where it can exert its effects on cellular processes.

Properties

IUPAC Name

2-hydroxy-2-methylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCPXKZTFJHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894784
Record name Vinyllactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31572-04-0
Record name 2-Hydroxy-2-methyl-3-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyllactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylbut-3-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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